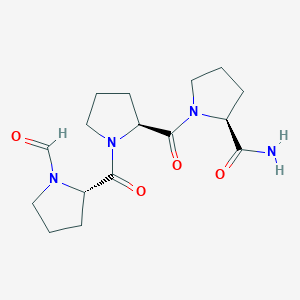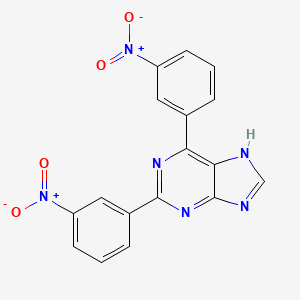
2,6-bis(3-nitrophenyl)-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-bis(3-nitrophenyl)-7H-purine is a heterocyclic compound that features a purine core substituted with two 3-nitrophenyl groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(3-nitrophenyl)-7H-purine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine core, which can be derived from commercially available starting materials such as adenine or guanine.
Nitration: The introduction of nitro groups onto the phenyl rings is achieved through nitration reactions. This involves treating the phenyl rings with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.
Coupling Reaction: The nitrated phenyl rings are then coupled to the purine core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction. This step requires the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2,6-bis(3-nitrophenyl)-7H-purine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
科学的研究の応用
2,6-bis(3-nitrophenyl)-7H-purine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting purine-related pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biological Studies: The compound can be used to study the interactions of purine derivatives with biological targets, providing insights into their mechanisms of action.
作用機序
The mechanism of action of 2,6-bis(3-nitrophenyl)-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The nitro groups and purine core play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid processes.
類似化合物との比較
Similar Compounds
2,6-bis(4-nitrophenyl)-7H-purine: Similar structure with nitro groups at the 4-position of the phenyl rings.
2,6-bis(3-aminophenyl)-7H-purine: Similar structure with amino groups instead of nitro groups.
2,6-bis(3-methoxyphenyl)-7H-purine: Similar structure with methoxy groups instead of nitro groups.
Uniqueness
2,6-bis(3-nitrophenyl)-7H-purine is unique due to the presence of nitro groups at the 3-position of the phenyl rings, which imparts distinct electronic and steric properties
特性
CAS番号 |
918537-09-4 |
|---|---|
分子式 |
C17H10N6O4 |
分子量 |
362.30 g/mol |
IUPAC名 |
2,6-bis(3-nitrophenyl)-7H-purine |
InChI |
InChI=1S/C17H10N6O4/c24-22(25)12-5-1-3-10(7-12)14-15-17(19-9-18-15)21-16(20-14)11-4-2-6-13(8-11)23(26)27/h1-9H,(H,18,19,20,21) |
InChIキー |
CLKWKCDWQVZVMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=NC(=N2)C4=CC(=CC=C4)[N+](=O)[O-])N=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



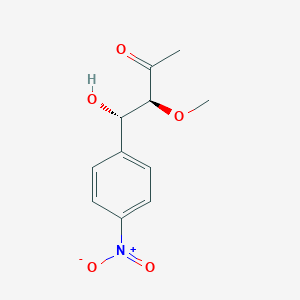
![8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione](/img/structure/B12612758.png)
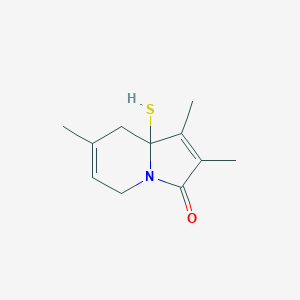
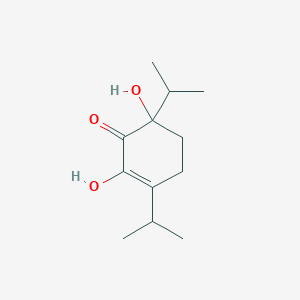
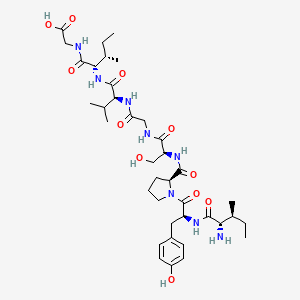
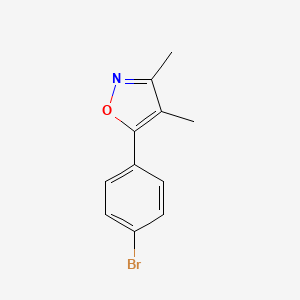
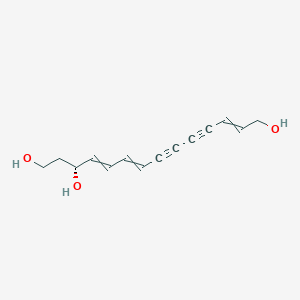
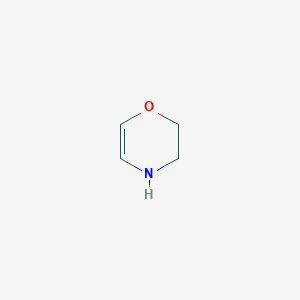
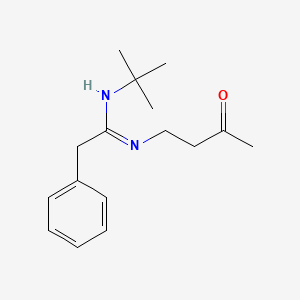
![2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one](/img/structure/B12612811.png)
![N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612828.png)

